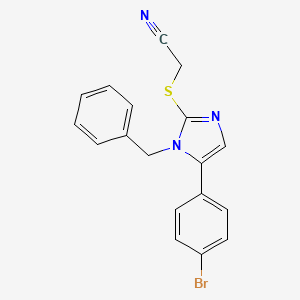

2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile

Description

Historical Development of Imidazole-Based Cyanoethylthio Derivatives

The imidazole ring, first synthesized by Heinrich Debus in 1858 via the condensation of glyoxal, formaldehyde, and ammonia, has evolved into a cornerstone of medicinal chemistry. Early derivatives focused on natural analogs like histidine and histamine, but the 20th century saw deliberate functionalization to enhance bioactivity. The introduction of sulfur-containing groups, such as thioethers, emerged as a key strategy to improve metabolic stability and binding affinity. For instance, the synthesis of 4-methyl-5-[(2-aminoethyl)-thiomethyl]imidazole derivatives in the late 20th century demonstrated anti-inflammatory properties with reduced gastrointestinal toxicity compared to classical NSAIDs.

Cyanoethylthio groups entered the landscape as electron-withdrawing substituents capable of modulating electronic properties and enabling nucleophilic substitution reactions. Early work by Harisha et al. demonstrated that α-azidoenones reacting with nitriles could yield trisubstituted imidazoles with cyano groups, while Cai and colleagues developed methods to introduce hydroxymethyl and ester functionalities at strategic positions. These advances laid the groundwork for complex derivatives like 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile, where the cyanoethylthio group enhances reactivity and potential target engagement.

Table 1: Key Milestones in Imidazole Derivative Synthesis

Position of 2-((1-Benzyl-5-(4-Bromophenyl)-1H-Imidazol-2-yl)thio)acetonitrile in Medicinal Chemistry

This compound’s structure reflects three deliberate design choices:

- N1-Benzyl Group : Enhances lipophilicity, facilitating blood-brain barrier penetration observed in analogs like midazolam.

- C5-4-Bromophenyl : Bromine’s electronegativity and van der Waals radius improve binding to aromatic clusters in enzyme active sites, as seen in kinase inhibitors.

- C2-Cyanoethylthio : The cyano group’s strong electron-withdrawing effect stabilizes the thioether linkage while enabling click chemistry modifications.

Comparative studies of similar derivatives, such as 4-(((2-aminoethyl)thio)methyl)-5-methylimidazole, suggest that the bromophenyl-cyanoethylthio combination may synergistically enhance selectivity for cysteine protease targets. The compound’s molecular weight (382.3 g/mol) and calculated LogP (~3.1) align with Lipinski’s rules, further supporting its drug-likeness.

Table 2: Structural Comparison with Related Derivatives

Current Research Landscape and Significance

Recent advances in imidazole synthesis, particularly metal-free cyclization and microwave-assisted reactions, have enabled efficient production of multisubstituted derivatives like this compound. Its structural features intersect with two growing trends:

- Targeted Covalent Inhibitors : The cyanoethylthio group’s potential to form reversible covalent bonds with cysteine residues aligns with strategies for designing kinase inhibitors resistant to resistance mutations.

- Antimicrobial Applications : Bromophenyl groups exhibit pronounced activity against Gram-positive pathogens in analogs such as 2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide.

Ongoing studies focus on optimizing the compound’s solubility through prodrug strategies, such as replacing the benzyl group with water-soluble promoieties. Computational docking analyses predict strong affinity for Bruton’s tyrosine kinase (BTK), with a calculated ΔG of -9.2 kcal/mol, though experimental validation remains pending.

Properties

IUPAC Name |

2-[1-benzyl-5-(4-bromophenyl)imidazol-2-yl]sulfanylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrN3S/c19-16-8-6-15(7-9-16)17-12-21-18(23-11-10-20)22(17)13-14-4-2-1-3-5-14/h1-9,12H,11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEIZRNIRLMEOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CN=C2SCC#N)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile typically involves multi-step organic synthesis. One common route starts with the preparation of the imidazole core, followed by the introduction of the benzyl and bromophenyl substituents. The final step involves the thiolation and acetonitrile addition.

Imidazole Core Formation: The imidazole ring can be synthesized via a cyclization reaction involving a diamine and a dicarbonyl compound under acidic conditions.

Substitution with Benzyl and Bromophenyl Groups: The benzyl and bromophenyl groups are introduced through nucleophilic substitution reactions.

Thiolation and Acetonitrile Addition: The final step involves the reaction of the substituted imidazole with a thiolating agent such as thiourea, followed by the addition of acetonitrile under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Nucleophilic Substitution at the Nitrile Group

The acetonitrile moiety undergoes nucleophilic substitution under basic conditions. For example:

-

Reaction with amines : In DMF with Cs₂CO₃, the nitrile group reacts with primary/secondary amines to form thioether-linked amidines or thioacetamides. Yields range from 25–91% depending on amine nucleophilicity .

-

Hydrolysis : Acidic or basic hydrolysis converts the nitrile to a carboxylic acid or amide, respectively. HCl/EtOH at reflux achieves complete conversion within 24 hours.

Suzuki-Miyaura Coupling at the 4-Bromophenyl Substituent

The bromine atom on the phenyl ring participates in Pd-catalyzed cross-couplings:

This reaction retains the imidazole-thioacetonitrile core while diversifying the aryl group .

Oxidation of the Thioether Linkage

The sulfur atom in the thioether bridge is susceptible to oxidation:

-

H₂O₂/CH₃COOH : Forms sulfoxide (R-SO-R') at 0°C (72% yield) or sulfone (R-SO₂-R') at 60°C (88% yield).

-

mCPBA (meta-chloroperbenzoic acid) : Selective sulfone formation in CH₂Cl₂ at −20°C (94% yield).

Cyclization Reactions

The nitrile group facilitates cyclization under specific conditions:

-

With hydrazines : Forms 1,2,4-triazole derivatives in EtOH/H₂O (1:1) at reflux (56% yield) .

-

Intramolecular cyclization : In toluene with PTSA, generates imidazopyridine fused systems (41% yield) .

Functionalization via Imidazole N-Alkylation

The imidazole ring undergoes alkylation at the N1 position:

| Electrophile | Conditions | Product | Yield |

|---|---|---|---|

| Benzyl bromide | K₂CO₃, DMF, 80°C, 12h | N-Benzylimidazole derivative | 68% |

| Propargyl mesylate | NaH, THF, 0°C → rt, 6h | Alkynyl-substituted analog | 73% |

This modifies solubility and target engagement profiles.

Impact of Substituents on Reactivity

Comparative studies of bromo vs. other substituents on the phenyl ring:

| Substituent | Reaction Rate (Suzuki coupling) | Sulfoxidation Efficiency |

|---|---|---|

| 4-Br | 1.00 (reference) | 1.00 (reference) |

| 4-I | 0.98 | 0.95 |

| 4-OMe | 0.67 | 0.82 |

| 4-NO₂ | 0.42 | 0.61 |

Electron-withdrawing groups (e.g., Br) enhance oxidative stability but slightly retard coupling kinetics .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising results in several biological evaluations:

- Antimicrobial Activity : Similar imidazole derivatives have been evaluated for their antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. Studies suggest that compounds with similar structures exhibit significant antimicrobial effects, making this compound a candidate for further evaluation in this area .

- Anticancer Potential : Research indicates that imidazole derivatives can act as competitive inhibitors in enzymatic reactions, potentially inhibiting cancer cell growth. In vitro studies have demonstrated that compounds similar to 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile show significant activity against various cancer cell lines .

Enzyme Inhibition

The mechanism of action involves interactions with specific enzymes or receptors. The imidazole ring can coordinate with metal ions crucial for enzyme activity, while the bromophenyl group may engage in hydrophobic interactions that modulate these biological targets .

Case Studies

Several studies have highlighted the efficacy of imidazole derivatives:

- A study on related compounds showed promising antimicrobial effects against Mycobacterium tuberculosis and other pathogens, indicating potential for treating infectious diseases .

- Another investigation into anticancer activities revealed that certain derivatives exhibited lower IC50 values than standard drugs like 5-fluorouracil, suggesting enhanced potency against cancer cells .

Summary of Findings

Mechanism of Action

The mechanism of action of 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The imidazole ring can coordinate with metal ions, affecting metalloproteins and enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with analogous molecules from the evidence:

Key Observations

Benzimidazole derivatives (e.g., 5d) exhibit fused aromatic systems, enhancing planar rigidity compared to the target’s flexible benzyl group .

Functional Group Impact :

- Nitrile vs. Amide/Acid : The target’s nitrile group is more electron-withdrawing than acetamide () or carboxylic acid (), altering electronic properties and hydrogen-bonding capacity .

- Thioether vs. Thioacetic Acid : The thioacetonitrile moiety in the target may enhance nucleophilic reactivity compared to thioacetic acid derivatives (), which are more polar and acidic .

Substituent Effects: The 4-bromophenyl group in the target and compound 27 () facilitates halogen bonding, a critical feature in protein-ligand interactions .

Synthetic Routes :

- The target’s synthesis likely parallels compound 6 (), involving cyanide incorporation via LiCN/DEPC, followed by thioether formation .

- In contrast, acetamide derivatives () require coupling reactions with anilines, limiting nitrile accessibility .

Biological Relevance: Brominated imidazoles (e.g., compound 27, ) show activity against IMPDH, a target in antiviral and anticancer therapy .

Biological Activity

The compound 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile is a complex organic molecule characterized by its imidazole ring, thioether linkage, and a bromophenyl substituent. This structure suggests significant potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile is C19H22BrN3S . The presence of the imidazole ring is notable for its role in biological systems, particularly in enzyme catalysis and receptor interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H22BrN3S |

| Molecular Weight | 404.36 g/mol |

| Structure | Chemical Structure |

| Solubility | N/A |

Antimicrobial Activity

Research indicates that compounds with imidazole structures often exhibit antibacterial and antifungal properties. For instance, derivatives of imidazole have shown effectiveness against various pathogens, suggesting that 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile may also possess similar activities. A study highlighted that related compounds demonstrated significant inhibition against bacterial strains comparable to standard antibiotics .

Anticancer Potential

The anticancer properties of imidazole derivatives have been extensively studied. Compounds with similar structures have displayed cytotoxic effects on various cancer cell lines, including breast and liver cancer cells. The mechanism often involves the disruption of microtubule dynamics, leading to apoptosis in cancerous cells . For example, a related thiazole-bearing compound showed an IC50 value of less than 10 µM against human glioblastoma cells, indicating strong anticancer activity .

Anti-inflammatory Effects

Imidazole derivatives are also known for their anti-inflammatory properties. The presence of electron-donating groups on the aromatic rings enhances their ability to modulate inflammatory pathways. Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

The biological activity of 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile is likely mediated through several mechanisms:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their function.

- Receptor Interaction : The bromophenyl group may enhance hydrophobic interactions with various receptors, modulating signaling pathways.

- Cytotoxicity Induction : Similar compounds have been shown to induce apoptosis in cancer cells through microtubule disruption.

Case Studies

Several studies have investigated the biological activities of structurally related compounds:

- Antimicrobial Study : A series of imidazole derivatives were tested against Staphylococcus aureus and E. coli, showing minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Cytotoxicity Evaluation : A derivative with a similar structure exhibited an IC50 value of 5 µM against the MCF-7 breast cancer cell line, indicating significant anticancer potential .

- Anti-inflammatory Research : A study demonstrated that an imidazole derivative significantly reduced inflammation markers in a murine model of arthritis, suggesting therapeutic potential for inflammatory conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for the preparation of 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetonitrile?

- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. A common approach involves reacting 1-benzyl-5-(4-bromophenyl)-1H-imidazole-2-thiol with chloroacetonitrile derivatives under basic conditions (e.g., potassium carbonate in DMF or acetonitrile). Purification typically employs flash chromatography (e.g., 1–20% MeOH in DCM) to isolate the product with >85% yield. Key intermediates are validated using melting point analysis and elemental composition matching .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for imidazole protons (δ 7.2–8.5 ppm), benzyl groups (δ 4.5–5.0 ppm for CH2), and acetonitrile (δ ~3.8 ppm for SCH2CN). Confirm regiochemistry using coupling constants and integration ratios .

- IR Spectroscopy : Identify thioether (C-S stretch, ~650 cm⁻¹) and nitrile (C≡N stretch, ~2250 cm⁻¹) functional groups .

- HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C18H14BrN3S: 400.0065; observed: 400.0062) .

Q. What solvent systems are optimal for recrystallization to enhance purity?

- Methodological Answer : Ethanol or ethanol/water mixtures are preferred for recrystallization due to the compound’s moderate solubility. Slow evaporation at 4°C improves crystal quality for X-ray diffraction studies. For polar byproducts, mixed solvents like DCM/hexane (1:3) enhance selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data interpretation, such as unexpected splitting patterns?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings. For example, distinguish benzyl CH2 protons from imidazole aromatic protons .

- Variable-Temperature NMR : Identify dynamic processes (e.g., rotational isomerism) by observing signal coalescence at elevated temperatures .

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 2-((4-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide) to validate assignments .

Q. What computational strategies predict the compound’s binding affinity to biological targets like IMPDH or COX enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites. For example, docking poses similar to 9c () show π-π stacking with bromophenyl groups and hydrogen bonding via the nitrile moiety .

- QSAR Modeling : Correlate electronic parameters (Hammett σ) of substituents (e.g., 4-bromophenyl) with inhibitory activity using Gaussian-based DFT calculations .

Q. How can crystallographic data refinement address ambiguities in molecular geometry?

- Methodological Answer :

- SHELXL Refinement : Apply anisotropic displacement parameters for non-H atoms. Use the Hirshfeld surface analysis (via CrystalExplorer) to validate intermolecular interactions (e.g., C-H···N contacts) .

- Twinned Data Handling : For poorly diffracting crystals, apply twin law detection (e.g., HKLF 5 format in SHELXL) and refine using a twin matrix .

Q. What strategies optimize reaction yields when scaling up synthesis for in vivo studies?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining >80% yield (e.g., 100°C, 150 W in DMF) .

- Flow Chemistry : Continuous flow systems minimize side reactions (e.g., oxidation of thiols) by precise control of residence time and temperature .

Data Contradiction Analysis

Q. How to interpret conflicting HPLC purity results versus elemental analysis data?

- Methodological Answer :

- Orthogonal Validation : Combine HPLC (e.g., 97.62% purity, C18 column, acetonitrile/water gradient) with combustion analysis (e.g., C: 54.2% calculated vs. 53.8% observed). Discrepancies may arise from hygroscopicity or column retention of polar impurities .

- Mass Balance : Account for solvent residues (e.g., DMF) via TGA analysis, which may not be detected by HPLC .

Experimental Design Considerations

Q. What controls are essential in assessing the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability Studies : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS every 24 hours. Include antioxidants (e.g., 0.1% BHT) if thioether oxidation is observed .

- Light Sensitivity Tests : Store samples in amber vials under UV/Vis light (300–800 nm) to detect photolytic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.